molecular formula C15H22N2O2 B2881341 N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide CAS No. 1396746-54-5

N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide

Cat. No.: B2881341
CAS No.: 1396746-54-5
M. Wt: 262.353
InChI Key: OOIQNXJFJNGDGW-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the hydroxypropyl group: This step may involve the use of epoxides or other suitable intermediates.

    Formation of the benzamide structure: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or KMnO4.

    Reduction: Using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenating agents like NBS, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide: can be compared with other benzamides like metoclopramide, sulpiride, and tiapride.

    Uniqueness: The presence of the cyclopropyl and hydroxypropyl groups may confer unique properties, such as increased stability or specific

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17(2)13-5-3-4-12(10-13)15(19)16-9-8-14(18)11-6-7-11/h3-5,10-11,14,18H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQNXJFJNGDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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